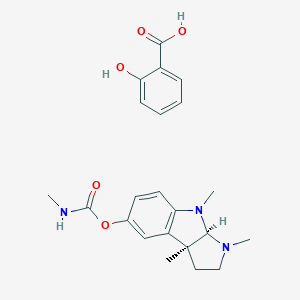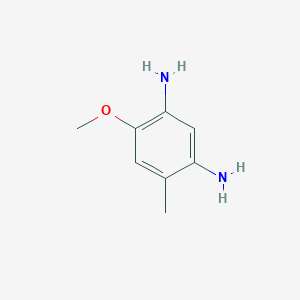
贝他组胺
描述
Betahistine Description
Betahistine is a medication that acts as a histamine H1-receptor agonist and H3-receptor antagonist, commonly used to treat Menière’s disease, a condition characterized by episodes of vertigo, tinnitus, and hearing loss . It is believed to exert its therapeutic effects by increasing cochlear blood flow, thereby reducing the endolymphatic hydrops thought to be the cause of Menière's disease . Betahistine has also been investigated for its potential use in other conditions, such as attention deficit hyperactivity disorder (ADHD) and obesity, due to its central histamine receptor activity .
Synthesis Analysis
The metabolism of betahistine involves its conversion to 2-pyridylacetic acid, a major metabolite, which has been studied in the context of ADHD treatment . In rats, betahistine is metabolized primarily by monoamine oxidase (MAO) in the liver, producing 2-pyridylacetic acid and trace amounts of the N-demethylated product, 2-(2-aminoethyl)pyridine .
Molecular Structure Analysis
Betahistine is structurally similar to histamine and is known as N alpha-methyl-2-pyridylethylamine. Its molecular structure allows it to interact with histamine receptors in the brain, where it acts as a partial agonist at cerebral H1-receptors and a potent antagonist at H3-receptors .
Chemical Reactions Analysis
The chemical reactions of betahistine in the body involve interactions with histamine receptors. In the brain, betahistine inhibits the binding of [3H]mepyramine to H1-receptors and antagonizes the inhibitory effect of histamine on [3H]histamine release, indicating its role as a partial agonist and antagonist at H1 and H3 receptors, respectively . Additionally, betahistine's metabolites, aminoethylpyridine and hydroxyethylpyridine, have been shown to significantly increase cochlear blood flow in guinea pigs .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of betahistine are not detailed in the provided papers, its pharmacokinetic profile has been described. In a study involving ADHD subjects, a linear relationship was observed between the maximum concentration (Cmax) and area under the curve (AUC) of 2-pyridylacetic acid with the betahistine dose, indicating dose proportionality . Betahistine is well-tolerated, with no serious adverse events reported at the doses tested .
Relevant Case Studies
Several studies have demonstrated the effects of betahistine on cochlear and vestibular blood flow, which are relevant to its use in treating Menière's disease. In guinea pigs, betahistine increased cochlear blood flow in a dose-dependent manner, with higher doses correlating with increased flow, which may explain the improved effects of higher doses in treating Menière's disease . Another study showed that betahistine administration induces increases in vestibular blood flow, supporting its potential use for treatment of vestibular disorders . However, a Cochrane review highlighted the lack of high-quality evidence to conclusively determine the effects of betahistine on Menière's disease, indicating a need for further research10.
Safety Data
Betahistine has a good safety profile based on postmarketing surveillance data. The most frequently reported adverse drug reactions (ADRs) were mild and self-limiting cutaneous hypersensitivity reactions, such as rash, pruritus, and urticaria. Gastrointestinal complaints, hepatobiliary involvement, and nervous system-related ADRs were also reported but were typically non-serious. There were very few reports of betahistine-induced bronchospasm, and no anaphylactic reactions with fatal outcomes were reported .
科学研究应用
贝他组胺作为血管扩张剂和潜在的抗肥胖药物
贝他组胺以其作为组胺H1受体激动剂和部分H3拮抗剂的作用而闻名,主要被研究作为血管扩张剂,用于类似集束头痛、血管性痴呆和美尼尔氏病的情况(Barak, 2008)。由于其独特的药理特性以及组胺在调节进食行为中的作用,最近引起了作为抗肥胖药物的潜在关注。
贝他组胺在耳蜗和前庭功能中的作用
研究表明,贝他组胺通过扩张前毛细血管活跃地影响耳蜗微循环,这一发现得到了豚鼠模型研究的支持(Bertlich et al., 2017)。此外,其代谢物氨基乙基吡啶和羟基乙基吡啶被发现显著增加耳蜗血流(Bertlich et al., 2014)。贝他组胺还对前庭内器官的传入神经元的尖峰放电表现出抑制作用,表明其具有外周抑制作用(Chávez et al., 2001)。
贝他组胺对血流的剂量依赖性影响
一项研究表明,贝他组胺对增加耳蜗毛细血管血流具有剂量依赖性影响,与其在治疗美尼尔氏病中的临床应用一致(Ihler et al., 2012)。
咽鼓管功能的局部应用
在大鼠鼻咽部局部应用贝他组胺改善了咽鼓管功能,表明其在系统治疗之外的潜力(Franz et al., 2011)。
前庭脊髓神经元反应的调节
贝他组胺调节前庭核神经元的空间和时间反应特性,表明其在前庭单元的时空汇聚过程中的作用(Barresi et al., 2005)。
贝他组胺治疗眩晕
通过受控临床研究支持贝他组胺在治疗美尼尔氏病和其他形式的外周性眩晕中的有效性。据信其作用是通过改善耳蜗微循环和中枢前庭组胺系统功能(Mira, 2001)。
其他治疗应用
贝他组胺在类风湿关节炎中显示出潜在的治疗价值,在胶原诱导性关节炎小鼠模型中抑制炎症和Th17细胞反应(Tang et al., 2016)。
未来方向
Betahistine is currently undergoing clinical trials for the treatment of attention deficit hyperactivity disorder (ADHD) . It is also being explored for its potential to alleviate benign paroxysmal positional vertigo (BPPV) through inducing production of multiple CTRP family members and activating the ERK1/2-AKT/PPARy pathway .
属性
IUPAC Name |
N-methyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQMNUMQCIQDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
54856-23-4 (mesylate), 5579-84-0 (di-hydrochloride) | |
| Record name | Betahistine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3022665 | |
| Record name | Betahistine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Betahistine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
210.9±15.0 °C | |
| Record name | Betahistine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
OBE101 is a H1 receptor agonist and partial H3 receptor antagonist. Because inhibition of H1 receptors increases feeding, agonism of H1 receptors by OBE101 should reduce feeding. By also partially antagonizing H3, OBE101 impedes a negative feedback loop that essentially prolongs stimulation of the H1 receptors., Vertigo is a disturbing sensation of movement caused by dysfunction of the labyrinth (inner ear), vestibular nerve, cerebellum, brainstem, or Central Nervous System (CNS). Vestibular forms of vertigo are often accompanied by auditory dysfunctions such as hyperacusis, hearing loss, and tinnitus. In most cases, adaptive mechanisms of the CNS lead to functional recovery after episodes of vertigo, however, syndromes such as Ménière's disease tend to cause the recurrence of vertigo symptoms. This significantly impacts the quality of life and the ability to carry out daily activities. **H1-receptor activity** The mechanism of action of betahistine is multifactorial. Ménière's disease is thought to result from a disruption of endolymphatic fluid homeostasis in the ear. Betahistine mainly acts as a histamine H1-receptor agonist. The stimulation of H1-receptors in the inner ear causes a vasodilatory effect leading to increased permeability of blood vessels and a reduction in endolymphatic pressure; this action prevents the rupture of the labyrinth, which can contribute to the hearing loss associated with Ménière's disease. Betahistine is also purported to act by reducing the asymmetrical functioning of sensory vestibular organs and increasing vestibulocochlear blood flow, relieving symptoms of vertigo. **H3-receptor activity** In addition to the above mechanisms, betahistine also acts as a histamine H3-receptor antagonist, increasing the turnover of histamine from postsynaptic histaminergic nerve receptors, subsequently leading to an increase in H1-agonist activity. H3-receptor antagonism elevates levels of neurotransmitters including serotonin in the brainstem, inhibiting the activity of vestibular nuclei, thus restoring proper balance and decreasing vertigo symptoms. | |
| Record name | OBE101 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05080 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betahistine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Betahistine | |
CAS RN |
5638-76-6 | |
| Record name | Betahistine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5638-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betahistine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betahistine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | betahistine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Pyridineethanamine, N-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Betahistine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betahistine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAHISTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X32KK4201D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Betahistine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015644 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-144 | |
| Record name | Betahistine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06698 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B147197.png)

